molecular formula C15H14N2O B229304 n'-(4-Methylbenzylidene)benzohydrazide

n'-(4-Methylbenzylidene)benzohydrazide

Cat. No. B229304
M. Wt: 238.28 g/mol
InChI Key: TZBRMRLBEFLVNA-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Methylbenzylidene)benzohydrazide, also known as MBTH, is a chemical compound that has received significant attention in recent years due to its potential applications in scientific research. MBTH is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 263.33 g/mol.

Mechanism of Action

The mechanism of action of n'-(4-Methylbenzylidene)benzohydrazide is not fully understood. However, it is believed that n'-(4-Methylbenzylidene)benzohydrazide reacts with phenolic compounds to form a colored complex, which can be detected by spectrophotometry. n'-(4-Methylbenzylidene)benzohydrazide has also been shown to inhibit the activity of certain enzymes, such as tyrosinase, which is involved in the production of melanin.
Biochemical and Physiological Effects:
n'-(4-Methylbenzylidene)benzohydrazide has been shown to have both biochemical and physiological effects. In vitro studies have shown that n'-(4-Methylbenzylidene)benzohydrazide can inhibit the activity of tyrosinase and other enzymes involved in the production of melanin. n'-(4-Methylbenzylidene)benzohydrazide has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. In vivo studies have shown that n'-(4-Methylbenzylidene)benzohydrazide can reduce the levels of certain inflammatory markers, such as TNF-α and IL-6, in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using n'-(4-Methylbenzylidene)benzohydrazide in lab experiments is its high sensitivity and specificity for the detection of phenolic compounds. n'-(4-Methylbenzylidene)benzohydrazide is also relatively easy to use and can be applied to a wide range of biological samples. However, one limitation of using n'-(4-Methylbenzylidene)benzohydrazide is that it may interfere with other compounds in the sample, leading to false-positive results. Additionally, n'-(4-Methylbenzylidene)benzohydrazide may not be suitable for the detection of certain phenolic compounds, such as those with low molecular weights.

Future Directions

There are several future directions for research on n'-(4-Methylbenzylidene)benzohydrazide. One area of interest is the development of new drugs based on the structure of n'-(4-Methylbenzylidene)benzohydrazide. n'-(4-Methylbenzylidene)benzohydrazide has been shown to have potential as an anti-inflammatory and antioxidant agent, and further research may lead to the development of new drugs for the treatment of various diseases. Another area of interest is the study of the mechanism of action of n'-(4-Methylbenzylidene)benzohydrazide. Further research is needed to fully understand how n'-(4-Methylbenzylidene)benzohydrazide interacts with phenolic compounds and other enzymes. Finally, there is a need for the development of new methods for the detection of phenolic compounds that are more specific and sensitive than n'-(4-Methylbenzylidene)benzohydrazide.

Synthesis Methods

N'-(4-Methylbenzylidene)benzohydrazide can be synthesized by the condensation of 4-methylbenzaldehyde and benzohydrazide in the presence of a catalyst such as acetic acid. The reaction takes place under reflux conditions for several hours, and the resulting product is then purified by recrystallization.

Scientific Research Applications

N'-(4-Methylbenzylidene)benzohydrazide has been used in various scientific research applications, including the development of new drugs and the study of enzyme kinetics. n'-(4-Methylbenzylidene)benzohydrazide is commonly used as a reagent for the determination of phenolic compounds, such as catecholamines, in biological samples. n'-(4-Methylbenzylidene)benzohydrazide has also been used as a reagent for the detection of nitrite in food and water samples.

properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

N-[(E)-(4-methylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H14N2O/c1-12-7-9-13(10-8-12)11-16-17-15(18)14-5-3-2-4-6-14/h2-11H,1H3,(H,17,18)/b16-11+

InChI Key

TZBRMRLBEFLVNA-LFIBNONCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2

SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2

Origin of Product

United States

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